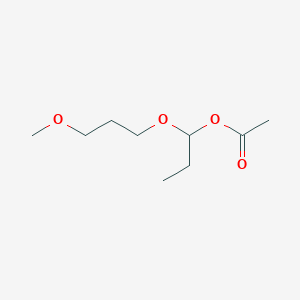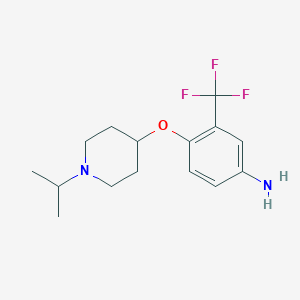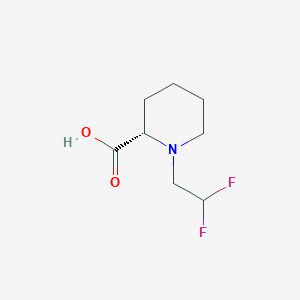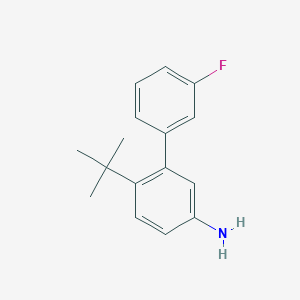
6-tert-Butyl-3'-fluorobiphenyl-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-3’-fluorobiphenyl-3-ylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a tert-butyl group at the 6-position and a fluorine atom at the 3’-position, along with an amine group at the 3-position. The unique structural attributes of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3’-fluorobiphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura coupling reaction is often optimized for higher yields and cost-effectiveness. This may involve the use of more efficient catalysts, such as palladium on carbon, and continuous flow reactors to enhance the reaction rate and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-3’-fluorobiphenyl-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can produce primary amines or hydrocarbons .
Aplicaciones Científicas De Investigación
6-tert-Butyl-3’-fluorobiphenyl-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-3’-fluorobiphenyl-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways and processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-tert-Butyl-8-fluoro-2,3-dimethylquinoline: This compound has similar structural features but differs in its core structure and functional groups.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group and fluorine atom, but with a different core structure.
Uniqueness
6-tert-Butyl-3’-fluorobiphenyl-3-ylamine is unique due to its specific combination of functional groups and biphenyl core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H18FN |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
4-tert-butyl-3-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C16H18FN/c1-16(2,3)15-8-7-13(18)10-14(15)11-5-4-6-12(17)9-11/h4-10H,18H2,1-3H3 |
Clave InChI |
VAMGJFKRBCSNTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



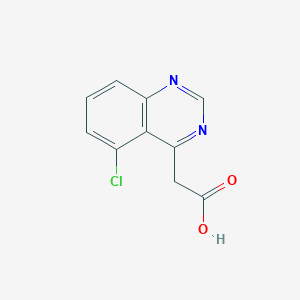
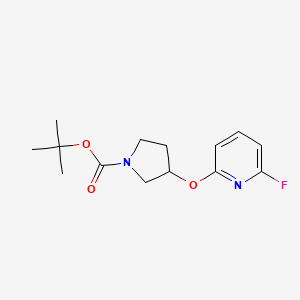
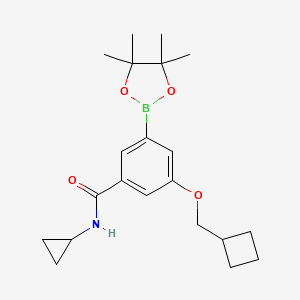

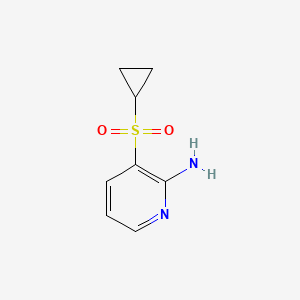
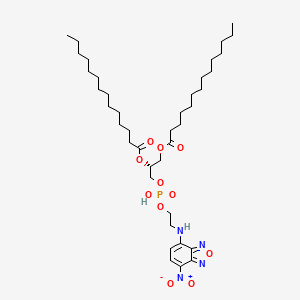
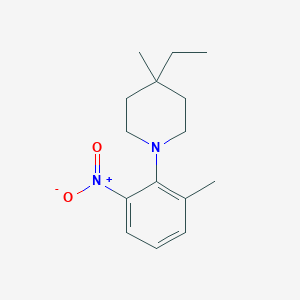
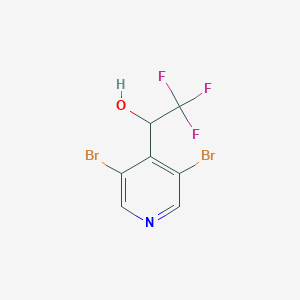
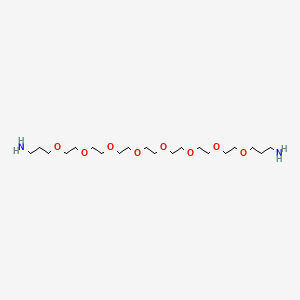
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
